N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
Overview
Description
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C16H13BrN4OS and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.99934 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytokinin-like Activity and Plant Growth Regulation
Urea derivatives, including thiadiazolyl ureas, have been identified for their cytokinin-like activity, which significantly influences cell division and differentiation in plants. Research indicates that certain urea derivatives surpass adenine compounds in promoting in vitro plant morphogenesis, highlighting their potential in agricultural biotechnology for enhancing plant growth and development. The investigation into urea cytokinins and their structure-activity relationships has opened new avenues for discovering compounds that specifically enhance adventitious root formation, offering promising strategies for crop improvement and efficient plant propagation (Ricci & Bertoletti, 2009).
Synthetic Methodologies
Advancements in synthetic methodologies for thiadiazolyl ureas under microwave irradiation have been reported, showcasing an efficient and simplified approach to synthesizing a variety of thiadiazolyl urea derivatives. This method provides a significant advantage in terms of reaction time and yield, indicating the versatility and potential of thiadiazolyl ureas in further chemical and pharmacological studies (Li & Chen, 2008).
Biological Activities
Thiadiazolyl ureas have been explored for their biological activities, including their role as plant-growth regulators. Synthesis of new derivatives has led to the discovery of compounds with notable plant-growth regulating activity, highlighting the potential agricultural applications of these compounds in enhancing crop yield and health (Wang Yan-gang, 2008). Additionally, sulfonylureas derived from thiadiazolyl ureas have shown marginal antidiabetic and antibacterial activities, suggesting their potential dual therapeutic applications (Chavan & Pai, 2007).
Micropropagation of Aroid Plants
Thidiazuron, a phenyl urea derivative with strong cytokinin-like activity, has been effectively used in the micropropagation of aroid plants. This application underlines the significant impact of urea derivatives in horticulture and plant tissue culture, offering efficient strategies for the propagation of ornamental and economically important plants (Chen & Wei, 2018).
Future Directions
The future directions for research on “N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methylphenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, these compounds could be promising candidates for the development of new drugs .
Mechanism of Action
Mode of Action
It’s known that compounds with a 1,3,4-thiadiazole moiety have shown good potency as anticonvulsant agents . They are highly effective and have less toxicity .
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with the given compound, have diverse biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with a 1,3,4-thiadiazol moiety have shown good potency as anticonvulsant agents .
Properties
IUPAC Name |
1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c1-10-5-2-3-8-13(10)18-15(22)19-16-21-20-14(23-16)11-6-4-7-12(17)9-11/h2-9H,1H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBIWPDETJFXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.